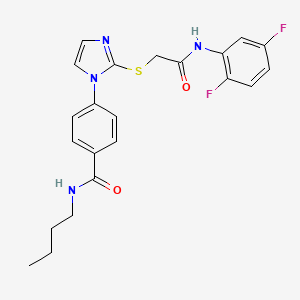![molecular formula C18H21NO5S2 B2882804 4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate CAS No. 494827-72-4](/img/structure/B2882804.png)
4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate” is a chemical compound with the molecular formula C18H21NO5S2 . It has an average mass of 395.493 Da and a monoisotopic mass of 395.086121 Da .
Molecular Structure Analysis
The molecular structure of “4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate” is defined by its molecular formula, C18H21NO5S2 . The structure likely includes a phenyl ring attached to a butyrate group, an amino group, and a thienylsulfonyl group.科学的研究の応用
Gastrointestinal Health
Butyrate plays a crucial role in maintaining the health of the gastrointestinal tract. It serves as the primary energy source for colonocytes, the cells lining the colon, supporting their growth and repair processes . Additionally, butyrate has been shown to enhance the intestinal barrier function, which can prevent the translocation of harmful substances from the gut into the bloodstream .
Cardiovascular Disease
Research suggests that butyrate may have cardio-protective effects. It has been associated with the regulation of lipid and glucose metabolism, which are critical factors in the development of cardiovascular diseases (CVD). Butyrate’s anti-inflammatory properties may also contribute to its potential in preventing atherosclerosis and improving vascular health .
Metabolic Diseases
Butyrate has been implicated in the modulation of energy homeostasis and is considered a potential therapeutic agent in the treatment of obesity and related metabolic disorders. It may influence the expression of genes related to metabolism, thereby playing a role in the prevention and management of metabolic diseases .
Immunology
In the field of immunology, butyrate is recognized for its anti-inflammatory properties and its ability to modulate the immune system. It may act as an agonist for certain receptors, influencing the signaling pathways that regulate the inflammatory response. This makes butyrate a molecule of interest in the study of immune-related diseases such as asthma, lupus, and psoriasis .
Neurology
Butyrate is also being studied for its potential neuroprotective effects. It may play a role in neurogenesis and the apoptosis of tumor cells, suggesting its possible use in neurological conditions like Parkinson’s disease and Alzheimer’s disease. The gut-brain axis is a particular focus, with butyrate influencing brain health through its production in the colon .
Dermatology
In dermatology, butyrate derivatives, such as hydrocortisone butyrate, are used for their anti-inflammatory effects to treat conditions like eczema and psoriasis. Butyrate’s role in skin health is an area of ongoing research, with potential applications in the treatment of various skin disorders .
Nutrition
Butyrate is integral to nutrition, particularly in the context of gut health. Dietary fibers that are fermented by gut microbiota produce butyrate, which has been linked to various health benefits, including improved digestive health and reduced inflammation. The promotion of butyrate through diet is a key area of nutritional research .
Oncology
Lastly, butyrate’s role in oncology is being explored due to its influence on cell differentiation and apoptosis. It may have potential as an adjunct therapy in cancer treatment, particularly in colorectal cancer, where it can affect the growth and survival of cancer cells .
特性
IUPAC Name |
[4-[butanoyl(thiophen-2-ylsulfonyl)amino]phenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-3-6-16(20)19(26(22,23)18-8-5-13-25-18)14-9-11-15(12-10-14)24-17(21)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNJSLLKVQPKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)
![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)
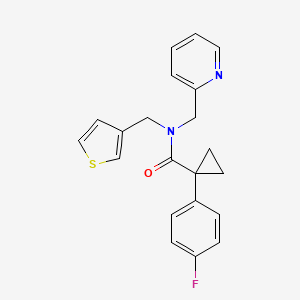
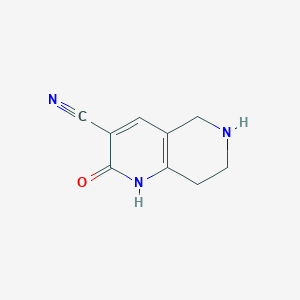

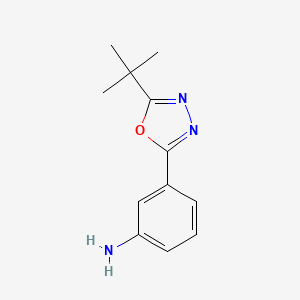
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)
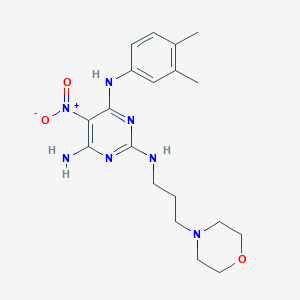
![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)
